molecular formula C22H21N3OS3 B2492790 2-(2-((2,5-dimethylbenzyl)thio)thiazol-4-yl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide CAS No. 953965-44-1

2-(2-((2,5-dimethylbenzyl)thio)thiazol-4-yl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide

Cat. No.: B2492790
CAS No.: 953965-44-1
M. Wt: 439.61
InChI Key: JQYJTGWZFGRHKB-UHFFFAOYSA-N
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Description

2-(2-((2,5-dimethylbenzyl)thio)thiazol-4-yl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C22H21N3OS3 and its molecular weight is 439.61. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Anticancer Activities

  • Researchers have synthesized various derivatives of 2-(2-((2,5-dimethylbenzyl)thio)thiazol-4-yl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide and investigated their anticancer activities. For instance, Duran and Demirayak (2012) synthesized acetamide derivatives and tested them against different human tumor cell lines, finding reasonable anticancer activity in some compounds, especially against melanoma-type cell lines (Duran & Demirayak, 2012).

Photophysical Properties

  • Balijapalli et al. (2017) explored the photophysical properties of hydrogen bond associated N-(benzo[d]thiazol-2-yl) acetamides, showing how water acts as a bridge in forming hydrogen bonds in these molecules (Balijapalli et al., 2017).

Antimicrobial Effects

  • The antimicrobial activities of thiazole derivatives have been studied. Cankilic and Yurttaş (2017) synthesized several acetamide derivatives and tested their antimicrobial effects against various pathogenic microorganisms, demonstrating considerable effectiveness (Cankilic & Yurttaş, 2017).

Antioxidant and Antimicrobial Activities

  • Synthesis and characterization of novel thiazole derivatives have shown promising results in both antioxidant and antimicrobial activities. For example, a study by Saravanan et al. (2010) synthesized novel thiazoles and tested them for antimicrobial and antioxidant properties, finding significant activities in these areas (Saravanan et al., 2010).

Anticonvulsant Agents

  • Liu et al. (2016) designed and synthesized benzothiazole derivatives for evaluation as anticonvulsant agents. Their study found that some compounds showed potent activity and lower neurotoxicity, suggesting their potential as anticonvulsant agents (Liu et al., 2016).

Anti-Diabetic Agents

  • Abbasi et al. (2020) synthesized a series of S-substituted acetamide derivatives and evaluated them for anti-diabetic potential, demonstrating significant inhibitory potential against the α-glucosidase enzyme, indicating their potential as anti-diabetic agents (Abbasi et al., 2020).

Properties

IUPAC Name

2-[2-[(2,5-dimethylphenyl)methylsulfanyl]-1,3-thiazol-4-yl]-N-(4-methyl-1,3-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3OS3/c1-13-7-8-14(2)16(9-13)11-27-22-23-17(12-28-22)10-19(26)24-21-25-20-15(3)5-4-6-18(20)29-21/h4-9,12H,10-11H2,1-3H3,(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQYJTGWZFGRHKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CSC2=NC(=CS2)CC(=O)NC3=NC4=C(C=CC=C4S3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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